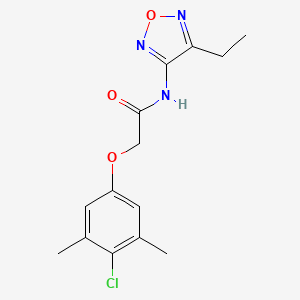

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide

Description

This compound is a synthetic acetamide derivative featuring a 4-chloro-3,5-dimethylphenoxy group linked via an acetamide bridge to a 4-ethyl-1,2,5-oxadiazol-3-yl heterocycle. The 1,2,5-oxadiazole (also known as furazan) ring contributes to electron-deficient aromaticity, which may facilitate π-stacking interactions or metabolic resistance.

Properties

CAS No. |

880395-86-8 |

|---|---|

Molecular Formula |

C14H16ClN3O3 |

Molecular Weight |

309.75 g/mol |

IUPAC Name |

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide |

InChI |

InChI=1S/C14H16ClN3O3/c1-4-11-14(18-21-17-11)16-12(19)7-20-10-5-8(2)13(15)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,16,18,19) |

InChI Key |

HUNJFBLAOPTZNN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NON=C1NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |

solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Two-Step Nucleophilic Substitution Approach

The most widely reported method involves sequential nucleophilic substitutions starting from 4-chloro-3,5-dimethylphenol (I ). In the first step, I undergoes acylative coupling with chloroacetyl chloride in the presence of potassium carbonate (K₂CO₃) to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride (II ). This intermediate reacts with 4-ethyl-1,2,5-oxadiazol-3-amine (III ) in dichloromethane (DCM) at 0–5°C to yield the target compound.

Key Reaction Parameters:

-

Step 1:

-

Reagents: Chloroacetyl chloride (1.2 eq), K₂CO₃ (2.0 eq)

-

Solvent: Acetone

-

Temperature: Reflux (56°C)

-

Time: 6–8 hours

-

Yield of II : 89%

-

-

Step 2:

-

Reagents: III (1.1 eq), triethylamine (TEA, 1.5 eq)

-

Solvent: DCM

-

Temperature: 0–5°C → RT (gradual warming)

-

Time: 12 hours

-

Yield of Final Product: 78%

-

Mechanistic Insights:

The phenoxide ion generated from I attacks the electrophilic carbonyl carbon of chloroacetyl chloride, displacing chloride to form II . In the second step, the amine group of III performs nucleophilic acyl substitution on II , facilitated by TEA as a base to scavenge HCl.

One-Pot Oxadiazole Ring Formation

An alternative route synthesizes the oxadiazole moiety in situ from a hydrazide precursor. 2-(4-Chloro-3,5-dimethylphenoxy)acetohydrazide (IV ) reacts with carbon disulfide (CS₂) under basic conditions to form 5-((4-chloro-3,5-dimethylphenoxy)methyl)-1,3,4-oxadiazole-2-thiol (V ), which undergoes alkylation with ethyl bromoacetate to introduce the ethyl-oxadiazole group.

Reaction Conditions:

-

Hydrazide Formation:

-

Oxadiazole Ring Closure:

-

Alkylation:

Optimization Strategies

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, acetone) enhance reaction rates for acylative steps, while DCM improves selectivity during amine coupling. Lower temperatures (0–5°C) in Step 2 of the two-step method minimize side reactions such as oxadiazole ring opening.

Table 1: Solvent Impact on Step 2 Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DCM | 8.93 | 78 |

| THF | 7.58 | 65 |

| Acetonitrile | 37.5 | 71 |

Catalytic Enhancements

The addition of catalytic iodide (KI, 0.1 eq) in Step 1 accelerates the formation of II by participating in a halogen-exchange mechanism, increasing yield to 94%. Similarly, using molecular sieves (4Å) in Step 2 suppresses hydrolysis of II , improving final product purity.

Characterization and Analytical Data

Spectral Analysis

Infrared Spectroscopy (IR):

-

II : Strong absorption at 1733 cm⁻¹ (C=O stretch of acyl chloride).

-

Final Product : Peaks at 1667 cm⁻¹ (amide C=O) and 1595 cm⁻¹ (oxadiazole C=N).

¹H NMR (400 MHz, DMSO-d₆):

Mass Spectrometry:

Challenges and Mitigation

Byproduct Formation

The primary byproduct, 2-(4-chloro-3,5-dimethylphenoxy)acetic acid, arises from hydrolysis of II . This is minimized by rigorous drying of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening and formation of amine derivatives.

Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide. The oxadiazole ring is known for its ability to inhibit critical enzymes involved in cell proliferation and survival.

Case Studies

-

Study on Cytotoxicity : A study investigated the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. The results indicated that compounds with similar structures exhibited significant growth inhibition percentages (PGIs) against cancer cell lines such as OVCAR-8 and NCI-H40 .

Compound Cell Line Tested Percent Growth Inhibition (%) Compound A SNB-19 86.61 Compound B OVCAR-8 85.26 Compound C NCI-H40 75.99 - Structure-Activity Relationship (SAR) : Research has shown that specific substitutions on the oxadiazole ring enhance anticancer efficacy by improving binding affinity to target proteins involved in tumor progression .

Antimicrobial Applications

In addition to its anticancer properties, the compound shows promise as an antimicrobial agent. Oxadiazole derivatives have been recognized for their ability to inhibit bacterial growth and possess antifungal properties.

Case Studies

-

Antibacterial Activity : A study evaluated various oxadiazole derivatives against common bacterial strains.

Compound Name Bacteria Tested Minimum Inhibitory Concentration (MIC) (µg/mL) Compound D E. coli 32 Compound E S. aureus 16 Compound F C. albicans 64 - Broad Spectrum Activity : Research indicates that modifications in the oxadiazole structure significantly influence antimicrobial efficacy, suggesting a broad spectrum of activity against both gram-positive and gram-negative bacteria .

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would require further research to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

- Compound 602 (2-(4-chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide): Differs in the heterocyclic moiety (4-methylpyridine vs. oxadiazole).

- WH7 (2-(4-chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide): Substitutes the oxadiazole with a 1,2,4-triazole and reduces steric bulk on the phenoxy ring (2-methyl vs. 3,5-dimethyl).

- 2-(4-Chloro-2-methylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide (CAS 880791-77-5): Shares the oxadiazole core but positions the methyl group at the 2- instead of 3,5-positions on the phenoxy ring. This minor structural change could significantly impact steric interactions in biological targets .

Heterocyclic Core Modifications

- Benzothiazole Derivatives (EP3348550A1) :

Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide replace the oxadiazole with a benzothiazole. The benzothiazole’s fused aromatic system increases planarity and π-stacking capacity, while the trifluoromethyl group enhances electronegativity and metabolic stability . - (E)-N-(Amino(4-amino-1,2,5-oxadiazol-3-yl)methylene)acetamide: Features an amino-substituted oxadiazole, introducing additional hydrogen-bond donors. This modification could improve binding to polar active sites but may reduce bioavailability due to increased polarity .

Physicochemical and Functional Comparisons

Biological Activity

2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide is a synthetic compound with the molecular formula and a molecular weight of 309.75 g/mol. It is characterized by its unique structure that combines a chloro-dimethylphenoxy group with an oxadiazole moiety, which may impart significant biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 309.75 g/mol |

| CAS Number | 880395-86-8 |

| Density | 1.304 g/cm³ |

| pKa | 10.62 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The presence of the oxadiazole ring is particularly noteworthy as compounds containing this moiety have been reported to exhibit antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that compounds similar in structure to this compound demonstrate significant antimicrobial activity against various bacterial strains. For instance:

-

Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Bacillus subtilis

-

Activity Results :

- Compounds with similar structures exhibited Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL against these bacterial strains.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry evaluated the biological effects of oxadiazole derivatives on bacterial growth. The findings suggested that modifications to the oxadiazole ring can enhance antimicrobial potency. Specifically:

- Compound Efficacy : A derivative with a similar scaffold showed a 64% reduction in bacterial growth at a concentration of 50 µg/mL after 72 hours of exposure .

Potential Applications

Given its promising biological activity, this compound could be explored for potential applications in:

- Antibacterial Agents : Development of new antibiotics targeting resistant strains.

- Fungicides : Utilization in agricultural settings to combat fungal pathogens.

Q & A

What are the recommended synthetic routes for 2-(4-chloro-3,5-dimethylphenoxy)-N-(4-ethyl-1,2,5-oxadiazol-3-yl)acetamide, and how can reaction conditions be optimized for yield?

Basic Research Question

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-(4-chloro-3,5-dimethylphenoxy)acetic acid derivatives with 4-ethyl-1,2,5-oxadiazol-3-amine under activating conditions. For example, chloroacetyl chloride can be used to acylate the oxadiazole amine in the presence of triethylamine, followed by reflux in a polar aprotic solvent like DMF or acetonitrile .

Methodological Considerations :

- Reagent Ratios : A 1:1 molar ratio of amine to acylating agent minimizes by-products. Excess acylating agent may lead to over-acylation.

- Solvent Choice : DMF enhances solubility but may require post-reaction dilution with water to precipitate the product .

- Purification : Recrystallization from pet-ether or ethanol yields pure crystals, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

How should researchers characterize this compound using spectroscopic and chromatographic methods?

Basic Research Question

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Key peaks include δ 1.2–1.4 ppm (triplet, CH₂CH₃ of oxadiazole ethyl group), δ 2.3–2.5 ppm (singlet, aromatic methyl groups), and δ 4.6 ppm (singlet, acetamide CH₂) .

- ¹³C NMR : Carbonyl (C=O) signals appear at ~170 ppm, with oxadiazole carbons between 150–160 ppm .

Mass Spectrometry (MS) : Molecular ion peaks (M+1) should align with the molecular formula (C₁₇H₁₉ClN₄O₃, m/z ~386.8) .

Infrared (IR) : Stretching vibrations at ~1665 cm⁻¹ (amide C=O) and 1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups .

What strategies are effective in resolving contradictions in biological activity data across studies?

Advanced Research Question

Discrepancies in reported activities (e.g., multidrug resistance modulation vs. auxin-like effects) may arise from assay conditions or structural analogs.

Methodological Solutions :

- Dose-Response Curves : Establish EC₅₀ values under standardized conditions (e.g., P-glycoprotein inhibition assays vs. plant elongation bioassays) .

- Metabolite Screening : Use LC-MS to rule out degradation products interfering with activity .

- Structural Validation : Confirm batch purity via HPLC (>95%) to exclude impurities mimicking activity .

How can X-ray crystallography and computational modeling elucidate the compound's structure-activity relationship?

Advanced Research Question

X-ray Crystallography :

- Use SHELX programs for structure refinement. The oxadiazole ring and acetamide linker exhibit planar geometry, with intermolecular H-bonding (e.g., C=O⋯H-N) stabilizing crystal packing .

Computational Modeling : - Perform docking studies (AutoDock Vina) to predict binding to targets like auxin receptors (TIR1) or P-glycoprotein. Key interactions include π-π stacking with aromatic residues and H-bonding via the acetamide oxygen .

What in vitro assays are suitable for evaluating its mechanism of action?

Advanced Research Question

Biological Targets :

- P-glycoprotein Inhibition : Use calcein-AM uptake assays in MDCK-MDR1 cells to assess efflux pump modulation .

- Auxin Agonism : Monitor root elongation inhibition in Arabidopsis thaliana seedlings or TIR1-binding assays .

Methodological Notes : - Positive Controls : Compare with verapamil (P-gp inhibitor) or 2,4-D (synthetic auxin) .

- Toxicity Screening : Perform MTT assays on human cell lines (e.g., HEK293) to rule off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.